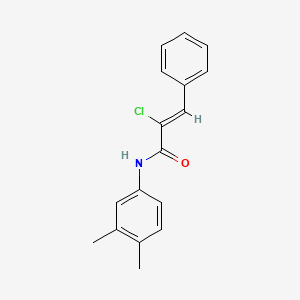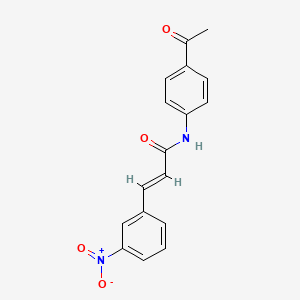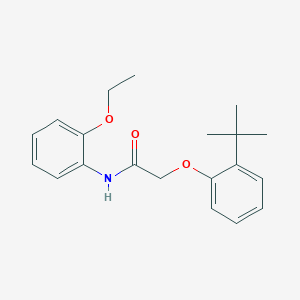
4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including the formation of hydrogen-bonded sheets and chains through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds as seen in the synthesis of isomeric pyrazole derivatives (Portilla et al., 2007). Such methodologies could potentially be applied to or adapted for the synthesis of 4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide.
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by polarized (charge-separated) structures, with intermolecular hydrogen bonding playing a critical role in their crystal packing (Portilla et al., 2007). These interactions, including N-H...O(carbonyl) and C-H...O(nitro) bonds, indicate the importance of molecular geometry and electronic distribution in understanding the behavior of such compounds.
Chemical Reactions and Properties
Antipyrine derivatives, closely related to the compound of interest, showcase diverse intermolecular interactions and solid-state structures that are significantly influenced by hydrogen bonding and π-interactions (Saeed et al., 2020). These interactions are essential for the stability and reactivity of the compounds, suggesting that this compound may also exhibit unique chemical behaviors due to its structural features.
Physical Properties Analysis
The physical properties of compounds in this class, such as solubility, melting point, and crystallinity, are often directly related to their molecular structure and intermolecular interactions. Although specific data on this compound is not available, similar compounds exhibit distinct physical properties influenced by their crystal packing and hydrogen bonding networks (Kumara et al., 2018).
Chemical Properties Analysis
The chemical behavior of pyrazole derivatives, including reactivity, stability, and interaction with other molecules, can be inferred from studies on similar molecules. For example, the reactivity towards nucleophiles and electrophiles, as well as the potential for undergoing cycloaddition reactions, may be predicted from the electronic structure and presence of functional groups (Liu et al., 2014).
Propiedades
IUPAC Name |
4-nitro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-8-12(9(2)16(3)15-8)14-13(18)10-4-6-11(7-5-10)17(19)20/h4-7H,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIQYIJCGIHAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-fluorobenzyl)oxy]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5607433.png)
![N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5607434.png)
![3-isopropyl-N-[3-(4-methoxyphenyl)-1-methylpropyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5607435.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5607451.png)
![N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5607462.png)

![2-methyl-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-benzofuran-5-carboxamide](/img/structure/B5607483.png)
![N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]butanamide](/img/structure/B5607488.png)
![8-fluoro-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5607500.png)
![2-(4-morpholinyl)benzo[cd]indole](/img/structure/B5607501.png)
![5-[(4-chlorophenoxy)methyl]-N-(4-methyl-2-pyridinyl)-2-furamide](/img/structure/B5607509.png)
![[3-amino-5-bromo-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B5607512.png)
